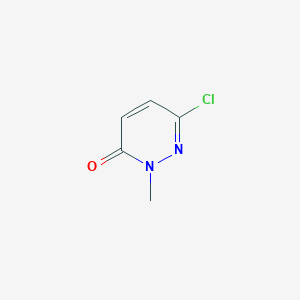

6-chloro-2-methylpyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBNTYIRTCQBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382671 | |

| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-38-2 | |

| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-2-methylpyridazin-3(2H)-one is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, characterized by a reactive chlorine atom and a methylated pyridazinone core, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The pyridazin-3(2H)-one scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets, and this compound serves as a crucial starting material for accessing this chemical space.[1][2]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing essential information for its handling, characterization, and application in synthetic chemistry.

Chemical Structure

The structure of this compound consists of a six-membered pyridazine ring with a chlorine atom at position 6, a methyl group attached to the nitrogen at position 2, and a carbonyl group at position 3.

Caption: Chemical structure of this compound.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| CAS Number | 10071-38-2 | [3] |

| Molecular Formula | C₅H₅ClN₂O | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 92-94 °C | [3] |

| Boiling Point | 210.7±23.0 °C (Predicted) | [3] |

| Density | 1.37±0.1 g/cm³ (Predicted) | [3] |

| pKa | -1.47±0.70 (Predicted) | |

| XLogP3 | 0.43370 |

Note: Some properties are predicted based on computational models.

Solubility

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented, studies on the closely related compound 6-chloropyridazin-3-amine indicate that it is soluble in solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and acetone, with solubility increasing with temperature.[4] Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification of the structure and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. For this compound, the expected signals are:

-

Methyl Group (N-CH₃): A singlet peak around 3.76 ppm.[5]

-

Pyridazine Ring Protons: Two doublets in the aromatic region, typically between 6.9 and 7.2 ppm, corresponding to the two protons on the pyridazine ring.[5]

Experimental Data (CDCl₃): ¹H NMR (CDCl₃): δ 7.19 (d, 1H), 6.92 (d, 1H), 3.76 (s, 3H).[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Based on the structure and analysis of related pyridazinone derivatives, the following approximate chemical shifts are expected:[6][7]

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (C3) | ~160 |

| C-Cl (C6) | ~148 |

| C4 | ~133 |

| C5 | ~130 |

| N-CH₃ | ~38 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of the amide carbonyl group in the pyridazinone ring.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at m/z 144, with an isotopic peak at m/z 146 due to the presence of the ³⁷Cl isotope.[8] Common fragmentation pathways for such heterocyclic systems may involve the loss of CO, Cl, or the methyl group.[9][10]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-methylation of 6-chloropyridazin-3(2H)-one.

Reaction Scheme

Caption: Synthesis of this compound via N-methylation.

Detailed Experimental Protocol

This protocol is based on a reported literature procedure.[5]

Materials:

-

6-chloropyridazin-3(2H)-one

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Reagent: To the stirred suspension, add methyl iodide (2.0 eq) dropwise at room temperature.

-

Reaction: Stir the resulting mixture at 25 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the nitrogen of the pyridazinone, facilitating the nucleophilic attack on the methyl iodide.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Column Chromatography: This purification technique is essential to remove any unreacted starting material, by-products (such as O-methylated product), and residual DMF.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the electron-deficient pyridazinone ring and the reactive chlorine atom at the C6 position.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Common nucleophiles that can be employed include:

-

Amines: Reaction with primary or secondary amines leads to the corresponding 6-amino-2-methylpyridazin-3(2H)-one derivatives.[11]

-

Alkoxides and Phenoxides: These nucleophiles yield the corresponding 6-alkoxy- or 6-aryloxy-2-methylpyridazin-3(2H)-ones.

-

Thiols: Reaction with thiols or their corresponding thiolates gives 6-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14][15] This allows for the formation of C-C bonds and the introduction of aryl or heteroaryl substituents at the C6 position, significantly expanding the molecular diversity of the resulting products.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloro-2-Methyl-2H-pyridazin-3-one synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. asianpubs.org [asianpubs.org]

- 11. 6-Chloro-N-m-tolylpyridazin-3-amine | C11H10ClN3 | CID 17750406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

6-chloro-2-methylpyridazin-3(2H)-one CAS number 10071-38-2

An In-depth Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one (CAS 10071-38-2)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2] This guide focuses on a key derivative, this compound (CAS No. 10071-38-2), a versatile synthetic intermediate. Its strategic importance lies primarily in its role as a foundational building block for a novel class of potent and selective histamine H₃ (H₃R) receptor inverse agonists, which are under investigation for the treatment of central nervous system disorders such as narcolepsy, and cognitive deficits.[3][4] This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and critical applications in drug discovery, alongside essential safety and handling guidelines.

Physicochemical Properties

This compound is a stable, solid organic compound under standard conditions. Its key properties are summarized below, providing essential data for experimental design and process development.

| Property | Value | Reference |

| CAS Number | 10071-38-2 | N/A |

| Molecular Formula | C₅H₅ClN₂O | [5] |

| Molecular Weight | 144.56 g/mol | [5] |

| Appearance | Light cream to white solid | [6] |

| Melting Point | 92-94 °C | [5] |

| Boiling Point | 210.7 ± 23.0 °C (Predicted) | [5] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [5] |

| InChI Key | IMBNTYIRTCQBRJ-UHFFFAOYSA-N | [5] |

| Solubility | Soluble in organic solvents like DMF, Chloroform | [7] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved in a two-stage process starting from readily available mucochloric acid. This involves the formation of the core pyridazinone ring followed by selective N-methylation.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 6-chloropyridazin-3(2H)-one

The formation of the pyridazinone heterocycle is accomplished via the condensation of mucochloric acid with methylhydrazine. This reaction is a standard method for creating the 6-chloropyridazinone core.[7]

Experimental Protocol:

-

Reaction Setup: To a solution of mucochloric acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Isolation: The resulting precipitate, 6-chloropyridazin-3(2H)-one, is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

Stage 2: Synthesis of this compound

The final product is obtained through the selective N-methylation of the pyridazinone ring. The use of a methylating agent in the presence of a mild base ensures high yield and purity.

Experimental Protocol: [7]

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazin-3(2H)-one (1.0 eq, e.g., 600 mg) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (2.0 eq, e.g., 1.2 g) followed by methyl iodide (2.0 eq, e.g., 1.2 g) to the solution.

-

Reaction: Stir the resulting mixture at room temperature (25 °C) for 4 hours. The nitrogen at the 2-position is more nucleophilic, leading to the desired regioisomer.

-

Quenching and Extraction: After the reaction is complete, add water to the flask and extract the product with ethyl acetate.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the residue by column chromatography (silica gel) to yield this compound as a solid (typical yield: ~91%).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic and chromatographic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum provides a clear signature of the molecule.[7]

-

δ 7.19 (d, 1H): Doublet corresponding to the proton at the C4 position of the pyridazinone ring.

-

δ 6.92 (d, 1H): Doublet corresponding to the proton at the C5 position.

-

δ 3.76 (s, 3H): Singlet corresponding to the three protons of the N-methyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz) (Predicted): Based on analyses of similar pyridazinone structures, the following chemical shifts are predicted.[8][9]

-

δ ~160-162: Carbonyl carbon (C3).

-

δ ~145-148: C6 carbon, attached to chlorine.

-

δ ~130-135: C4 and C5 carbons (olefinic).

-

δ ~40-45: N-methyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For related pyridazinone structures, characteristic absorption bands are observed.[7]

-

~1660-1670 cm⁻¹: Strong absorption due to the C=O (amide) stretching vibration.

-

~1600 cm⁻¹: Absorption from the C=C stretching within the aromatic ring.

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic protons.

-

~2950 cm⁻¹: C-H stretching of the methyl group.

High-Performance Liquid Chromatography (HPLC)

Purity analysis and reaction monitoring are routinely performed using reverse-phase HPLC. A typical method can be adapted from protocols used for similar heterocyclic compounds.[10][11]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for improved peak shape).

-

Detection: UV at 254 nm or 270 nm.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of the chlorine atom at the C6 position. This site is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

Caption: Key reactivity sites of this compound.

Application in Histamine H₃ Receptor Inverse Agonist Synthesis

A prominent application is the synthesis of H₃R inverse agonists.[3][12][13] In a typical synthetic sequence, the chlorine atom is displaced by an oxygen or nitrogen nucleophile, which serves as a linker to another part of the final drug molecule. For example, reaction with a substituted phenol (Ar-OH) under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) yields an ether linkage, forming the core structure of potent drug candidates like Irdabisant (CEP-26401).[4] This specific transformation highlights the compound's value in constructing the complex architectures required for high-affinity receptor binding.

Biological Significance

While this compound is primarily an intermediate with limited intrinsic biological activity, the pyridazinone scaffold it provides is of high pharmacological importance. Derivatives synthesized from this core have demonstrated potent and selective inverse agonist activity at the histamine H₃ receptor.[3][13] The H₃R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain. By blocking this receptor, inverse agonists enhance histaminergic tone, leading to pro-cognitive and wake-promoting effects. This makes H₃R a promising target for treating conditions characterized by excessive sleepiness or cognitive impairment.[4][12]

Safety and Handling

Proper handling of this compound is crucial. The following information is based on data for structurally related compounds and general laboratory safety principles. A substance-specific Safety Data Sheet (SDS) should always be consulted.

GHS Hazard Classification (based on related compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

May cause an allergic skin reaction.[14]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[14]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

First Aid Measures: [6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. keim.com [keim.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Separation of 3-chloro-6-hydrazino-pyridazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

An In-depth Technical Guide to the Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The pyridazinone core is a "magic moiety" or "wonder nucleus" that confers a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] This document details the predominant synthetic strategies, explores the underlying reaction mechanisms, provides validated step-by-step protocols, and discusses critical process considerations for researchers, chemists, and drug development professionals. Our focus is on elucidating the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of the Pyridazinone Core

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] When a carbonyl group is introduced, forming a pyridazinone, the resulting scaffold exhibits a remarkable diversity of pharmacological properties. The specific molecule of interest, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, where the chlorine atom at the 6-position acts as a versatile handle for further functionalization via nucleophilic substitution reactions. Understanding its synthesis is therefore fundamental for the development of novel therapeutic agents and other bioactive compounds.

This guide will focus on the most reliable and widely adopted synthetic route: the N-methylation of 6-chloropyridazin-3(2H)-one, and will also detail the synthesis of this essential precursor from foundational starting materials.

Primary Synthetic Strategy: A Two-Stage Approach

The most logical and industrially scalable approach to synthesizing this compound involves a two-stage process. First, the core heterocyclic ring, 6-chloropyridazin-3(2H)-one, is constructed. Second, a methyl group is selectively introduced onto the nitrogen at the 2-position.

Visual Overview of the Primary Synthetic Pathway

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 6-chloro-2-methylpyridazin-3(2H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. While 6-chloro-2-methylpyridazin-3(2H)-one is a key intermediate in the synthesis of pharmacologically active molecules, its broader class of derivatives has demonstrated significant therapeutic potential. This guide delves into the primary mechanisms of action associated with the pyridazinone core, offering a comprehensive overview for researchers and drug development professionals. We will explore its roles in cyclooxygenase (COX) inhibition, phosphodiesterase (PDE) modulation, induction of cytotoxicity, and its function as a precursor to histamine H3 receptor inverse agonists. This document will serve as a technical resource, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding of this versatile chemical entity.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This structure is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological effects.[1] Derivatives of this core have been extensively investigated and have shown promise as anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular agents.[2][3]

The subject of this guide, this compound, is a key building block in the creation of more complex and targeted molecules. Its chemical structure allows for modifications at various positions, enabling the fine-tuning of its biological activity.

Mechanisms of Action of Pyridazinone Derivatives

The therapeutic effects of pyridazinone derivatives stem from their ability to modulate the activity of several key enzymes and receptors. The following sections detail the most prominent mechanisms of action.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A significant number of pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties through the selective inhibition of cyclooxygenase-2 (COX-2).[4]

Causality of Action:

The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and is primarily involved in inflammation and pain.[1][5] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal.[4]

Pyridazinone derivatives have been designed to fit into the active site of the COX-2 enzyme with high affinity, often due to specific substitutions on the pyridazinone ring.[6] This selective binding blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[1] Some pyridazinone compounds have shown COX-2 selectivity comparable to or even exceeding that of celecoxib, a well-known COX-2 inhibitor.[6]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity and selectivity of a compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., a pyridazinone derivative)

-

Reference compounds (e.g., celecoxib, indomethacin)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

Compound Dilution: Prepare a series of dilutions of the test compound and reference compounds.

-

Incubation: In a 96-well plate, add the enzyme, the test or reference compound, and the reaction buffer. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Termination of Reaction: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathway: COX-2 Inhibition

Caption: Pyridazinone derivatives selectively inhibit the COX-2 enzyme, blocking the synthesis of inflammatory prostaglandins.

Inhibition of Phosphodiesterases (PDEs)

Certain pyridazinone derivatives act as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8]

Causality of Action:

PDEs hydrolyze cAMP and cGMP, terminating their signaling. By inhibiting PDEs, pyridazinone derivatives increase the intracellular concentrations of these second messengers, leading to various physiological effects.

-

PDE3 Inhibition: Inhibition of PDE3, which is found in cardiac and smooth muscle, leads to increased cAMP levels, resulting in positive inotropic (increased heart contraction) and vasodilatory effects. This makes PDE3 inhibitors useful in the treatment of heart failure.[7]

-

PDE4 Inhibition: PDE4 is primarily found in inflammatory and immune cells. Its inhibition increases cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines and chemokines. This anti-inflammatory effect is beneficial in respiratory diseases like asthma and COPD.[2][9]

-

PDE5 Inhibition: Inhibition of PDE5, which is abundant in the corpus cavernosum, increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This is the mechanism of action for drugs used to treat erectile dysfunction.[7]

The selectivity of pyridazinone derivatives for different PDE isoforms is determined by their specific chemical structures.[8]

Signaling Pathway: PDE4 Inhibition

Caption: By inhibiting the PDE4 enzyme, pyridazinone derivatives increase cAMP levels, leading to a reduction in the inflammatory response.

Cytotoxicity and Induction of Apoptosis

Derivatives of 6-chloropyridazin-3-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10]

Causality of Action:

These compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, some 6-chloro-3-substituted-[1][2][7]triazolo[4,3-b]pyridazines, derived from 6-chloropyridazin-3-yl hydrazones, have been found to induce apoptosis in leukemia cells through the activation of caspase 3/7.[10] The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it leads to the selective elimination of tumor cells.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol provides a method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

Test compound (e.g., a 6-chloropyridazin-3-one derivative)

-

Positive control (e.g., doxorubicin)

-

Cell culture medium and supplements

-

Caspase-Glo® 3/7 Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.

-

Incubation and Lysis: Mix the contents of the wells and incubate at room temperature for a set time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction to occur.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer. The amount of light produced is proportional to the amount of caspase 3/7 activity.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the dose-dependent activation of caspases 3 and 7.

Histamine H3 Receptor Inverse Agonism

This compound serves as a crucial starting material for the synthesis of potent and selective histamine H3 receptor (H3R) inverse agonists.[11][12]

Causality of Action:

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3R not only block the action of histamine but also reduce the receptor's basal activity. This leads to an increased release of histamine and other neurotransmitters like acetylcholine and norepinephrine, which are involved in wakefulness, attention, and cognition.[11][13]

Therefore, pyridazinone-based H3R inverse agonists have been developed for the potential treatment of sleep disorders and cognitive deficits.[12][13]

Data Summary

The following table summarizes the inhibitory activities of representative pyridazinone derivatives against various targets.

| Compound Class | Target | IC50 / Activity | Reference |

| Pyridazinone-N-acylhydrazones | COX-2 | Potent and selective inhibition | [4] |

| 6-benzyl-2-methylpyridazin-3(2H)-one | COX-2 | High selectivity index (96) | [9] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Promising inhibitory activity | [2] |

| 6-chloro-3-substituted-[1][2][7]triazolo[4,3-b]pyridazines | Cytotoxicity (NALM-6 cells) | IC50 ≈ 1.14-3.7 μM | [10] |

| 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | Histamine H3 Receptor | Ki = 2.0 nM (human) | [12] |

Conclusion and Future Perspectives

The pyridazinone scaffold is a remarkably versatile platform for the development of novel therapeutics. While this compound is primarily a synthetic intermediate, the derivatives it helps create possess a wide range of clinically relevant mechanisms of action. The ability of pyridazinone-based compounds to selectively inhibit COX-2, modulate PDE activity, induce apoptosis in cancer cells, and act as potent histamine H3 receptor inverse agonists highlights their immense potential in addressing a variety of diseases.

Future research in this area will likely focus on the development of even more potent and selective pyridazinone derivatives with improved pharmacokinetic and safety profiles. The exploration of novel targets for this scaffold and the use of computational methods to guide drug design will undoubtedly lead to the discovery of new and effective treatments for a wide range of medical conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Profile of 6-chloro-2-methylpyridazin-3(2H)-one: A Technical Guide for Researchers

Introduction: The Prominence of the Pyridazinone Core

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1] This "wonder nucleus" is a versatile scaffold, with its derivatives exhibiting a broad spectrum of biological activities.[2] These activities range from therapeutic applications such as anticancer, anti-inflammatory, cardiovascular, and neuroprotective agents to agricultural uses as herbicides and insecticides.[1][3] The inherent chemical reactivity and structural flexibility of the pyridazinone core allow for extensive functionalization, leading to a vast library of compounds with diverse pharmacological and physiological effects. This guide focuses on a specific, yet pivotal, member of this family: 6-chloro-2-methylpyridazin-3(2H)-one. While primarily recognized as a key synthetic intermediate, its structural motifs are intrinsically linked to the broader biological potential of the pyridazinone class.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this compound is a critical first step for its subsequent application in drug discovery and agrochemical research. A common and effective method involves the methylation of 6-chloropyridazin-3(2H)-one.

Experimental Protocol: Methylation of 6-chloropyridazin-3(2H)-one

Objective: To synthesize this compound from 6-chloropyridazin-3(2H)-one.

Materials:

-

6-chloropyridazin-3(2H)-one

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloropyridazin-3(2H)-one (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and methyl iodide (2 equivalents).[4]

-

Stir the resulting mixture at 25°C for 4 hours.[4]

-

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography to yield this compound.[4]

Self-Validation: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR and mass spectrometry. The expected ¹H NMR spectrum in CDCl₃ would show a singlet for the methyl group at approximately 3.76 ppm and two doublets for the ring protons at around 6.92 ppm and 7.19 ppm.[4]

Primary Biological Application: A Key Intermediate for Histamine H₃ Receptor Inverse Agonists

The most prominent role of this compound in the scientific literature is as a crucial building block in the synthesis of potent and selective histamine H₃ receptor (H₃R) inverse agonists.[5][6]

The Histamine H₃ Receptor: A Therapeutic Target

The histamine H₃ receptor is a G protein-coupled receptor primarily expressed in the central nervous system.[7] It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[7] H₃ receptors also function as heteroreceptors, modulating the release of other neurotransmitters. Due to its role in regulating wakefulness, attention, and cognitive functions, the H₃ receptor is a significant target for the treatment of sleep disorders and cognitive impairments.[7][8]

From Intermediate to Active Pharmaceutical Ingredient

This compound serves as the foundational scaffold onto which various substituents are added to generate potent H₃R inverse agonists. The general synthetic strategy involves a Suzuki coupling reaction to replace the chlorine atom at the 6-position with an aryl group, followed by further modifications.

Caption: Synthetic pathway from this compound to H₃R inverse agonists.

Mechanism of Action and In Vivo Efficacy of Derived Compounds

The pyridazinone-based derivatives act as inverse agonists at the H₃ receptor, meaning they inhibit the receptor's constitutive activity, leading to an increase in histamine release and enhanced neurotransmission.[5] This mechanism is responsible for their wake-promoting and cognitive-enhancing effects.

Table 1: In Vivo Activity of a Representative H₃R Inverse Agonist Derived from a Pyridazinone Core

| Compound | In Vivo Model | Endpoint | Result | Reference |

| 22 | Rat Dipsogenia Model | Functional H₃R Antagonism | Potent inhibition | [6] |

| 22 | Rat EEG/EMG Model | Wakefulness | Robust wake-promoting activity | [6] |

Broader Biological Potential: Insights from the Pyridazinone Family

While the primary documented application of this compound is as a synthetic intermediate, the broader pyridazinone class exhibits a wide array of biological activities. This suggests that this compound and its close derivatives could be explored for other applications.

Herbicidal Activity

Pyridazinone derivatives are a well-established class of herbicides.[1][9] Their primary mode of action is the inhibition of photosynthesis.[10] Specifically, they can interfere with the Hill reaction in chloroplasts, disrupting the electron transport chain and leading to plant death.[1][11] The herbicide chloridazone is a notable example from this chemical class.[1]

Caption: Mechanism of action for pyridazinone herbicides.

Insecticidal Activity

Certain pyridazinone derivatives have demonstrated insecticidal properties.[2] For instance, some iminopyridazine derivatives containing a 3-hydroxyisoxazole scaffold have shown activity against Drosophila melanogaster and Plutella xylostella.[12] The proposed mechanism for some of these compounds involves antagonism of the GABA receptor in insects.[12]

Anticancer Activity

The pyridazinone scaffold is present in numerous compounds with demonstrated anticancer activity.[13][14][15] These derivatives can exert their effects through various mechanisms, including:

-

Inhibition of Phosphodiesterase 4 (PDE4): This can limit cancer cell proliferation, survival, and migration.[13]

-

Tubulin Polymerization Inhibition: Some pyridazinone derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

-

VEGFR-2 Inhibition: Certain pyridazinone-based diarylurea derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and metabolic activity of cancer cells.[17]

Materials:

-

Cancer cell line (e.g., MCF-7, NALM-6)[18]

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.[17]

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[17]

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate, particularly in the development of histamine H₃ receptor inverse agonists for neurological disorders. However, the extensive biological activities of the broader pyridazinone family suggest that the potential of this specific compound and its close derivatives is far from fully explored. Future research should focus on screening this compound and its novel derivatives in a wider range of biological assays to uncover new therapeutic and agrochemical applications. The versatility of the pyridazinone core, combined with the strategic placement of the chloro and methyl groups, makes this compound a promising starting point for the discovery of new bioactive molecules.

References

- 1. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sarpublication.com [sarpublication.com]

- 4. 6-Chloro-2-Methyl-2H-pyridazin-3-one synthesis - chemicalbook [chemicalbook.com]

- 5. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2015168010A1 - Pyridazinone herbicides - Google Patents [patents.google.com]

- 10. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]

- 11. oipub.com [oipub.com]

- 12. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. scholarena.com [scholarena.com]

- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyridazin-3(2H)-one Scaffolds: A Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a wide spectrum of pharmacological activities.[1] This technical guide focuses on a specific, synthetically versatile starting point: 6-chloro-2-methylpyridazin-3(2H)-one . We will delve into the synthetic strategies for this core and its subsequent derivatization, explore the rich pharmacology of its analogs, particularly in oncology and cardiovascular disease, and elucidate the underlying mechanisms of action. This document is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data-driven structure-activity relationship (SAR) analyses to guide future drug discovery efforts.

The Pyridazinone Core: A Foundation of Therapeutic Potential

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable range of therapeutic effects, including anticancer, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and cardiovascular activities.[1][2] This versatility stems from the scaffold's ability to present substituents in a defined spatial orientation, allowing for precise interactions with a multitude of biological targets.

Marketed drugs such as the cardiotonic agent levosimendan and the analgesic and anti-inflammatory emorfozan feature the pyridazinone core, underscoring its clinical relevance. The focus of this guide, this compound, serves as a particularly valuable starting material. The methyl group at the N2 position enhances stability and influences solubility, while the reactive chlorine atom at the C6 position provides a versatile handle for a wide array of chemical modifications, making it an ideal platform for generating diverse chemical libraries for drug screening.

Synthetic Pathways: From Core Structure to Diverse Analogs

The synthetic accessibility of the this compound core and its subsequent diversification are critical for its utility in drug discovery.

Synthesis of the Core Scaffold: this compound

A straightforward and efficient method for the synthesis of the core scaffold involves the N-methylation of 6-chloropyridazin-3(2H)-one. This reaction is typically achieved under basic conditions with a suitable methylating agent.

Experimental Protocol: Synthesis of this compound [3]

-

To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq). Causality: Potassium carbonate acts as a base to deprotonate the nitrogen atom of the pyridazinone ring, making it nucleophilic.

-

Add methyl iodide (2.0 eq) to the mixture. Causality: Methyl iodide is the electrophilic source of the methyl group that will be attacked by the deprotonated pyridazinone.

-

Stir the resulting mixture at room temperature (approx. 25°C) for 4 hours. Causality: This allows the nucleophilic substitution reaction to proceed to completion.

-

Upon reaction completion, quench the reaction by adding water. Causality: Water dissolves the inorganic salts and any remaining DMF.

-

Extract the aqueous solution with ethyl acetate (EtOAc). Causality: The desired product is more soluble in the organic solvent ethyl acetate than in water.

-

Wash the combined organic layers with water and brine, then dry over sodium sulfate and filter. Causality: These washing steps remove any residual water-soluble impurities, and sodium sulfate removes trace amounts of water from the organic phase.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound. Causality: Column chromatography separates the target compound from any unreacted starting materials or byproducts based on polarity, yielding the pure product.

This protocol reliably provides the core scaffold in high yield (typically around 91%), ready for further derivatization.[3]

Diversification of the Core: Building a Chemical Library

The true power of the this compound scaffold lies in the reactivity of the C6-chloro group. This position is amenable to various cross-coupling and substitution reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

Workflow for Diversification of the this compound Core

Caption: Key synthetic routes for derivatizing the core scaffold.

a) Suzuki-Miyaura Cross-Coupling Reactions:

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 6-aryl and 6-heteroaryl derivatives.[4][5] These modifications are particularly relevant for targeting protein kinases, where aryl moieties can form key interactions in the ATP-binding pocket.

General Protocol for Suzuki-Miyaura Coupling: [4]

-

Combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like aqueous sodium carbonate (2M solution) in a suitable solvent system (e.g., a mixture of DME and ethanol). Causality: The palladium catalyst is essential for the catalytic cycle, while the base is required for the transmetalation step.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 80°C. Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the crude product via column chromatography.

b) Nucleophilic Aromatic Substitution (SNAr) Reactions:

The electron-deficient nature of the pyridazinone ring facilitates the displacement of the C6-chloro substituent by various nucleophiles, such as amines, phenols, and thiols.[6][7] This allows for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological activity.

General Protocol for Nucleophilic Aromatic Substitution with Amines:

-

Dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Add a base (e.g., triethylamine or potassium carbonate) if the amine is used as a salt.

-

Heat the reaction mixture, often to reflux, for several hours to days, monitoring by TLC or LC-MS. Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

-

After cooling, the product may precipitate or can be obtained after solvent evaporation and purification by crystallization or chromatography.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as anticancer and vasodilator agents.

Anticancer Activity

The pyridazinone scaffold is a feature of several classes of anticancer agents that inhibit various protein kinases and other cancer-related targets.[1] The introduction of aryl groups at the C6 position of the 2-methylpyridazin-3(2H)-one core has proven to be a particularly fruitful strategy.

Mechanism of Action: Targeting Cancer Pathways

The anticancer effects of pyridazinone derivatives are often multifactorial. They have been shown to act as:

-

Kinase Inhibitors: Many pyridazinones target protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, FGFR, and BRAF.[1]

-

Tubulin Polymerization Inhibitors: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

-

PARP Inhibitors: The pyridazinone core is found in several potent poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with deficiencies in DNA repair mechanisms.[1]

-

Phosphodiesterase (PDE) Inhibitors: Inhibition of certain PDE isoforms, like PDE4, can modulate cyclic AMP (cAMP) levels, which in turn can influence cancer cell survival and proliferation.[8]

Anticancer Signaling Pathway

Caption: Potential anticancer mechanisms of pyridazinone derivatives.

Structure-Activity Relationship (SAR) Insights:

Studies on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones have provided valuable SAR data. For instance, compound 2h (structure not fully specified in the abstract) showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI₅₀ value of less than 0.1 μM.[9] Another study on 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones found that compound 2g had high activity against several cancer cell lines, including leukemia (HL-60), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549), with GI₅₀ values below 2 μM.[10]

| Compound Class | Cancer Cell Line | Activity (GI₅₀) | Reference |

| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h) | Leukemia (SR) | < 0.1 µM | [9] |

| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h) | Non-Small Cell Lung (NCI-H522) | < 0.1 µM | [9] |

| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h) | Breast (MCF7) | < 1.0 µM | [9] |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | Leukemia (HL-60) | < 2 µM | [10] |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | Breast (BT-549) | < 2 µM | [10] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 2x10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazinone derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Vasodilator Activity

Pyridazinone derivatives are well-known for their cardiovascular effects, including vasodilation, which is beneficial for treating hypertension.[12][13]

Mechanism of Action: Modulating Vascular Tone

The primary mechanism for the vasodilator effect of many pyridazinone derivatives is the inhibition of phosphodiesterase III (PDE3).[8]

Vasodilation Signaling Pathway

Caption: PDE3 inhibition by pyridazinones leads to vasodilation.

In vascular smooth muscle cells, PDE3 hydrolyzes cAMP. By inhibiting PDE3, pyridazinone derivatives increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). Since MLCK is essential for the phosphorylation of myosin and subsequent muscle contraction, its inactivation results in smooth muscle relaxation and vasodilation. Some derivatives may also promote vasodilation through increased expression of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[14][15]

Structure-Activity Relationship (SAR) Insights:

Significant vasorelaxant activity has been observed for various 6-substituted pyridazinones.

| Compound Class | Activity (EC₅₀) | Reference |

| 6-phenylpyridazin-3(2H)-one acid analog (5) | 0.339 µM | [12][13] |

| 6-phenylpyridazin-3(2H)-one ester analog (4) | 1.225 µM | [12][13] |

| 6-phenyl-4,5-dihydropyridazin-3(2H)-one amide (9) | 0.051 µM | [1] |

| Dihydropyridazin-3(2H)-one analog (26) | 0.08 µM | [1] |

| Hydralazine (Reference) | 18.210 µM | [12][13] |

The data clearly indicates that the 6-phenylpyridazin-3(2H)-one scaffold is a promising starting point for developing potent vasodilators, with several derivatives showing significantly higher potency than the standard drug hydralazine.[12][13]

Experimental Protocol: Ex Vivo Vasodilation Assay (Aortic Ring Assay)

-

Aorta Dissection: Euthanize a rat (e.g., Wistar) and carefully excise the thoracic aorta.[1]

-

Ring Preparation: Clean the aorta of adherent connective and fatty tissues and cut it into rings of approximately 1-2 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Equilibration and Contraction: Allow the rings to equilibrate under a resting tension. Then, induce a sustained contraction using a vasoconstrictor agent like phenylephrine.[1]

-

Compound Addition: Once a stable contraction plateau is reached, add the test compounds in a cumulative concentration-response manner.

-

Data Recording: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform for the development of novel therapeutics. Its straightforward synthesis and the versatile reactivity of the C6-chloro group allow for the creation of extensive and diverse chemical libraries. The derivatives have demonstrated potent activity as both anticancer and vasodilator agents, often through the modulation of key signaling pathways involving protein kinases and phosphodiesterases.

Future research should focus on:

-

Systematic SAR studies to further refine the pharmacophore and improve potency and selectivity for specific biological targets.

-

Exploration of novel substitutions at the C4 and C5 positions of the pyridazinone ring to investigate their impact on activity.

-

In vivo efficacy and pharmacokinetic studies of the most promising lead compounds to assess their potential for clinical development.

-

Elucidation of detailed mechanisms of action for the most active compounds to better understand their therapeutic potential and potential side effects.

By leveraging the synthetic tractability and rich pharmacology of the this compound core, the scientific community is well-positioned to develop the next generation of pyridazinone-based drugs to address unmet needs in oncology, cardiovascular medicine, and beyond.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Chloro-2-Methyl-2H-pyridazin-3-one synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 6-chloro-2-methylpyridazin-3(2H)-one: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-chloro-2-methylpyridazin-3(2H)-one. This pyridazinone derivative is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Each section is designed to provide not only the spectral data but also the underlying principles of interpretation, empowering researchers to apply this knowledge to their own work. The experimental protocols detailed herein are based on established, robust methodologies to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features include a six-membered pyridazinone ring, a chlorine substituent at position 6, a methyl group attached to the nitrogen at position 2, and a carbonyl group at position 3.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound provides distinct signals corresponding to the methyl and aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for data acquisition.

-

Data Acquisition: A standard one-dimensional proton NMR experiment is performed at room temperature. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data Summary and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.76 | Singlet (s) | 3H |

| H-4 | 6.92 | Doublet (d) | 1H |

| H-5 | 7.19 | Doublet (d) | 1H |

The ¹H NMR spectrum in CDCl₃ displays three distinct signals. A singlet at 3.76 ppm, integrating to three protons, is characteristic of the methyl group attached to the nitrogen atom (N-CH₃). The deshielding effect of the adjacent nitrogen and the pyridazinone ring system results in a downfield shift compared to a typical aliphatic methyl group.

The two doublets in the aromatic region correspond to the two protons on the pyridazinone ring. The doublet at 6.92 ppm is assigned to the proton at the C-4 position (H-4), while the doublet at 7.19 ppm is assigned to the proton at the C-5 position (H-5). The observed coupling between these two adjacent protons gives rise to the doublet splitting pattern.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution of the compound (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, often at a higher field strength to improve signal dispersion.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This technique simplifies the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single peak for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Predicted Data and Interpretation

Based on the known ¹³C NMR data for 6-chloropyridazin-3(2H)-one and the expected effect of N-methylation, the following chemical shifts are predicted for this compound.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~35-45 |

| C-4 | ~130-135 |

| C-5 | ~135-140 |

| C-6 | ~145-150 |

| C-3 (C=O) | ~160-165 |

The N-methyl carbon is expected to appear in the aliphatic region, typically between 35 and 45 ppm. The carbons of the pyridazinone ring are all deshielded and will appear in the downfield region of the spectrum. The carbonyl carbon (C-3) will be the most deshielded, with a predicted chemical shift in the range of 160-165 ppm. The remaining ring carbons (C-4, C-5, and C-6) are expected to resonate between 130 and 150 ppm, with the carbon attached to the electronegative chlorine atom (C-6) likely being the most downfield of the three.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, C-Cl bond, and the aromatic ring system.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the spectrum of the sample is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data and Interpretation

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Amide) | 1650-1700 |

| C=N/C=C (Aromatic) | 1450-1600 |

| C-Cl | 600-800 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

The most prominent peak in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the pyridazinone ring, typically appearing in the region of 1650-1700 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the aromatic ring will give rise to several absorptions in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, between 600 and 800 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and methyl protons will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure from the fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Data and Interpretation

The molecular formula of this compound is C₅H₅ClN₂O, which corresponds to a monoisotopic mass of approximately 144.01 g/mol .

| Ion | Predicted m/z |

| [M]⁺˙ (Molecular Ion) | 144/146 |

| [M+H]⁺ | 145/147 |